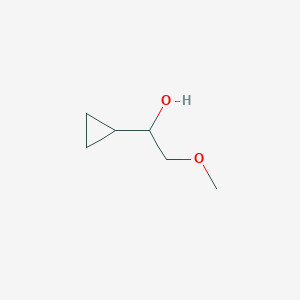

1-Cyclopropyl-2-methoxyethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclopropyl-2-methoxyethan-1-ol is a chemical compound with the CAS Number: 1340053-94-2 . It has a molecular weight of 116.16 and is a liquid at room temperature . The IUPAC name for this compound is 1-cyclopropyl-2-methoxyethanol .

Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-2-methoxyethan-1-ol is 1S/C6H12O2/c1-8-4-6(7)5-2-3-5/h5-7H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.It has a predicted boiling point of 168.8±8.0 °C and a predicted density of 1.063±0.06 g/cm3 . The compound’s pKa is predicted to be 14.36±0.20 .

Scientific Research Applications

Stereocontrolled Synthesis

- 1-Cyclopropyl-2-methoxyethan-1-ol and its derivatives are used in stereocontrolled synthetic approaches. A study by Baird, Huber, and Clegg (2001) demonstrated the preparation of racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes through a procedure involving 1,3-dipolar cycloaddition followed by reduction, highlighting its application in complex organic syntheses (Baird, Huber, & Clegg, 2001).

Cascade Construction of Functionalized Compounds

- Lewis acid-catalyzed cascade constructions utilize arylmethylenecyclopropanes, closely related to 1-Cyclopropyl-2-methoxyethan-1-ol, to create functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This process, described by Yao and Shi (2007), demonstrates the compound's versatility in organic synthesis (Yao & Shi, 2007).

Catalytic Synthesis Processes

- The compound plays a role in catalytic synthesis processes. Gabriele et al. (2000) discussed the use of 4-yn-1-ols, similar to 1-Cyclopropyl-2-methoxyethan-1-ol, in palladium-catalyzed syntheses, leading to the formation of methoxycarbonyl methylene tetrahydrofurans (Gabriele et al., 2000).

Photochemical Studies

- In photochemical studies, derivatives of 1-Cyclopropyl-2-methoxyethan-1-ol have been used to understand electron-transfer photochemistry. Herbertz and Roth (1998) utilized vinylcyclopropane, a related compound, to explore nucleophilic attacks and reaction patterns (Herbertz & Roth, 1998).

Asymmetric Synthesis of Cyclopropanes

- Cruz et al. (2005) used a reaction involving 2-methoxyfuran and a related compound for the asymmetric synthesis of cyclopropanes, highlighting its application in creating specific molecular configurations (Cruz et al., 2005).

Catalyzed Rearrangement Reactions

- Donnelly and Hoey (1975) demonstrated the use of cyclopropyl epoxides in acid-catalyzed rearrangement reactions to form 1- and 2- arylcyclobutenes, a process relevant to compounds like 1-Cyclopropyl-2-methoxyethan-1-ol (Donnelly & Hoey, 1975).

Safety and Hazards

The safety information available indicates that 1-Cyclopropyl-2-methoxyethan-1-ol has some hazards associated with it. The compound has been assigned the GHS02 and GHS07 pictograms, indicating that it is flammable and can cause skin irritation or serious eye irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name |

1-cyclopropyl-2-methoxyethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-8-4-6(7)5-2-3-5/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMHQGRMQFQPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-methoxyethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2885791.png)

![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2885794.png)

![methyl {4-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetate](/img/structure/B2885800.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2885802.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2885804.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2885808.png)

![1-(2-hydroxyethyl)-2-imino-N-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2885811.png)

![4-[(3-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2885812.png)